Dimethyl 1,3-adamantanedicarboxylate

Description

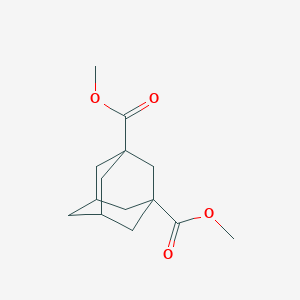

Structure

3D Structure

Properties

IUPAC Name |

dimethyl adamantane-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O4/c1-17-11(15)13-4-9-3-10(5-13)7-14(6-9,8-13)12(16)18-2/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXMDGBXGJKYMQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC3CC(C1)CC(C3)(C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70327115 | |

| Record name | Dimethyl 1,3-adamantanedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1459-95-6 | |

| Record name | Dimethyl 1,3-adamantanedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1459-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl 1,3-adamantanedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dimethyl 1,3-Adamantanedicarboxylate: A Technical Guide for Advanced Research and Development

CAS Number: 1459-95-6

Introduction: The Adamantane Cage as a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, the adamantane moiety stands out as a "privileged scaffold." Its unique structure—a perfectly rigid, lipophilic, and three-dimensional diamondoid cage—offers unparalleled advantages in the design of novel therapeutics and advanced polymers. Dimethyl 1,3-adamantanedicarboxylate is a key derivative that serves as a versatile building block, providing two reactive handles at the bridgehead positions of this robust core. This guide offers an in-depth exploration of its synthesis, properties, and applications for researchers, scientists, and drug development professionals. The strategic placement of the carboxylate groups on the adamantane framework allows for precise, predictable, and rigid extension of molecular architecture, a critical feature for optimizing interactions with biological targets and for constructing highly ordered materials.

Physicochemical and Spectroscopic Profile

Precise characterization is the bedrock of reproducible science. This compound is typically an off-white crystalline solid, and its core properties are summarized below.[1][2][3]

| Property | Value | Source(s) |

| CAS Number | 1459-95-6 | [1][3][4] |

| Molecular Formula | C₁₄H₂₀O₄ | [1][4] |

| Molecular Weight | 252.31 g/mol | [1][4] |

| Melting Point | 60-61 °C | [3] |

| Appearance | Off-white powder/solid | [2] |

| Boiling Point | 320 °C at 760 mmHg | [2] |

| Density | 1.235 g/cm³ | [2] |

Spectroscopic Data for Structural Elucidation

The rigid and highly symmetric nature of the adamantane cage results in a clean and interpretable spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The symmetry of the 1,3-disubstituted adamantane core simplifies its NMR spectra. The proton and carbon environments are distinct and predictable.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by signals corresponding to the methoxy groups and the various methylene and methine protons of the adamantane cage.

¹³C NMR Spectroscopy: The carbon spectrum is particularly informative, showing distinct signals for the carbonyl carbons, the methoxy carbons, the bridgehead carbons bearing the substituents, and the various methylene and methine carbons within the cage structure. The assignment of these signals is aided by the predictable electronic effects of the substituents on the rigid carbon skeleton.[5]

| Carbon Type | Expected Chemical Shift (δ) ppm | Multiplicity |

| Carbonyl (C=O) | ~177 | Singlet |

| Methoxy (O-CH₃) | ~52 | Quartet |

| Bridgehead (C1, C3) | ~40 | Singlet |

| Bridgehead (C5, C7) | ~27 | Doublet |

| Methylene (C4, C8, C9, C10) | ~38 | Triplet |

| Methylene (C2) | ~40 | Triplet |

| Methylene (C6) | ~35 | Triplet |

Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows a clear molecular ion peak (M⁺) at m/z 252. Key fragmentation patterns involve the loss of methoxy (-OCH₃) or carbomethoxy (-COOCH₃) groups. Common fragments observed include m/z values of 193 and 133.[4]

Synthesis and Purification

The synthesis of this compound is most effectively achieved through a two-step process starting from 1-adamantanecarboxylic acid. This involves the oxidative carboxylation of the adamantane core to yield the diacid, followed by a standard esterification.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 1,3-Adamantanedicarboxylic Acid

This protocol is adapted from an efficient one-pot synthesis method.

Causality: The use of a strong acid mixture (nitric and sulfuric acid) facilitates the oxidation of a bridgehead C-H bond to a hydroxyl group, which is then carboxylated in the presence of formic acid in a Koch-Haaf-type reaction. This method is superior to older multi-step procedures as it offers a high yield in a single, controlled process.

Self-Validating System: The reaction progress can be monitored by the consumption of the starting material via Thin Layer Chromatography (TLC). The final product's identity and purity are confirmed by its melting point and NMR spectroscopy, which should match literature values for the diacid.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, combine 1-adamantane carboxylic acid (20 g), 65% nitric acid (20 mL), and 98% sulfuric acid (160 mL).

-

Cooling: Cool the mixture to 0 °C in an ice bath.

-

Addition of Formic Acid: While maintaining the temperature at 0 °C, add 80% anhydrous formic acid (70 mL) dropwise over a period of 5 hours.

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour.

-

Work-up: Pour the reaction mixture onto crushed ice. The white precipitate is collected by filtration and washed thoroughly with water.

-

Purification: The crude solid is dissolved in an aqueous NaOH solution. The resulting solution is filtered to remove any insoluble impurities. The clear filtrate is then acidified with HCl to a pH of 3, causing the purified 1,3-adamantanedicarboxylic acid to precipitate.

-

Isolation: The pure white solid is collected by filtration, washed with water, and dried under a vacuum.

Part 2: Synthesis of this compound

This is a standard Fischer esterification procedure.

Causality: In the presence of a strong acid catalyst (sulfuric acid), the carbonyl oxygen of the carboxylic acid is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The subsequent elimination of water yields the ester. Using methanol as the solvent drives the equilibrium towards the product side.

Self-Validating System: The conversion to the diester can be monitored by TLC or by the disappearance of the broad -OH peak of the carboxylic acid in the IR spectrum. The final product's purity is assessed by its sharp melting point and confirmed by NMR and mass spectrometry.

Step-by-Step Methodology:

-

Reaction Setup: Suspend the dried 1,3-adamantanedicarboxylic acid in 3-5 times its weight of anhydrous methanol in a round-bottom flask.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the suspension.

-

Reflux: Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting diacid.

-

Solvent Removal: After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

-

Work-up: Dissolve the residue in an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from hexanes or methanol/water) to yield pure this compound.

Applications in Drug Discovery and Development

The adamantane cage is a powerful tool in drug design, and this compound is a key entry point for incorporating this scaffold. The value of the adamantyl group is multifaceted, primarily influencing a drug candidate's pharmacokinetic and pharmacodynamic properties.

The Role of the Adamantane Scaffold:

Caption: The role of the adamantane scaffold in drug design.

-

Improving Lipophilicity: The hydrocarbon cage of adamantane significantly increases the lipophilicity of a molecule. This property is crucial for enhancing membrane permeability and oral bioavailability, allowing drugs to be absorbed more effectively and to cross biological barriers like the blood-brain barrier.

-

Enhancing Metabolic Stability: The adamantane group is sterically bulky and chemically inert. Attaching it to a pharmacophore can shield metabolically labile sites from enzymatic degradation (e.g., by cytochrome P450 enzymes). This steric hindrance increases the drug's half-life, leading to a longer duration of action and potentially less frequent dosing.

-

Providing a Rigid Scaffold: Unlike flexible alkyl chains, the adamantane cage has a fixed, rigid conformation. Using this compound allows for the precise positioning of functional groups in 3D space. This conformational constraint can lock a molecule into an active conformation for binding to a receptor or enzyme active site, thereby increasing potency and selectivity.

-

Use as a Versatile Intermediate: The two ester functionalities of this compound can be readily converted into a wide range of other functional groups. For instance, they can be hydrolyzed to the diacid, reduced to the diol, or converted to diamides, providing access to a diverse library of 1,3-disubstituted adamantane derivatives for structure-activity relationship (SAR) studies. This makes it an invaluable starting material for synthesizing pharmaceutical intermediates.[1]

Chemical Reactivity and Derivatization

The reactivity of this compound is dominated by its two ester groups. The adamantane core itself is generally unreactive under standard laboratory conditions.

-

Hydrolysis: The methyl esters can be saponified using a base (e.g., NaOH or KOH) to regenerate the parent 1,3-adamantanedicarboxylic acid.

-

Amidation: Reaction with primary or secondary amines can convert the esters into the corresponding amides. This is a common strategy for linking the adamantane scaffold to other pharmacophores or for building larger molecular constructs.

-

Reduction: The ester groups can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding 1,3-adamantanedimethanol. This diol is another important intermediate for further functionalization.

-

Transesterification: Reaction with other alcohols in the presence of an acid or base catalyst can be used to exchange the methyl groups for other alkyl or aryl groups.

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate care.

-

Handling: Use in a well-ventilated area. Wear standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases. A recommended storage temperature is 2-8°C.[3]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Unused chemicals should not be mixed with other waste and should be disposed of in their original containers.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in drug discovery and materials science. Its rigid, pre-organized structure and the synthetic versatility offered by its two ester groups provide a reliable platform for constructing complex molecules with precisely controlled three-dimensional architectures. For researchers aiming to enhance the pharmacokinetic profile of a drug candidate or to design novel materials with unique properties, a thorough understanding of this key adamantane derivative is essential.

References

-

Home Sunshine Pharma. (n.d.). Dimethyl 1,3-Adamantane Dicarboxylate CAS 1459-95-6. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 365223, this compound. Retrieved from [Link]

- PeHK, T., et al. (1974). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 6(11), 577-581.

-

Home Sunshine Pharma. (n.d.). Product information, this compound. Retrieved from [Link]

- Zhu, H., & Zhong, X. (2013). Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane. Asian Journal of Chemistry, 25(8), 4635-4637.

-

Organic Syntheses. (n.d.). 1-ADAMANTANECARBOXYLIC ACID. Retrieved from [Link]

Sources

- 1. Dimethyl 1,3-Adamantane Dicarboxylate CAS 1459-95-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound CAS#: 1459-95-6 [amp.chemicalbook.com]

- 4. This compound | C14H20O4 | CID 365223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. kbfi.ee [kbfi.ee]

An In-depth Technical Guide to the Physical Properties of Dimethyl 1,3-adamantanedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Adamantane Core

The adamantane scaffold, a rigid, diamondoid hydrocarbon cage, has captivated chemists for over a century. Its unique three-dimensional structure imparts a remarkable combination of thermal and chemical stability, lipophilicity, and conformational rigidity to molecules. These characteristics have made adamantane and its derivatives invaluable building blocks in medicinal chemistry, materials science, and drug development. Dimethyl 1,3-adamantanedicarboxylate, a diester derivative, is a key intermediate in the synthesis of a variety of more complex adamantane-based structures. A thorough understanding of its fundamental physical properties is therefore paramount for its effective utilization in research and development. This guide provides a comprehensive exploration of these properties, grounded in established experimental techniques and theoretical principles.

Molecular Identity and Core Physical Characteristics

This compound is a white to off-white crystalline solid at room temperature.[1][2] Its rigid adamantane core is substituted at the 1 and 3 positions with methoxycarbonyl groups.

Table 1: Core Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₀O₄ | [3][4] |

| Molecular Weight | 252.31 g/mol | [3][4] |

| CAS Number | 1459-95-6 | [3][4] |

| Appearance | Off-white powder/solid | [1] |

| Melting Point | 60-61 °C | [2][4] |

| Boiling Point | 320 °C at 760 mmHg | [5] |

| Density | 1.235 g/cm³ | [5] |

| Computed XLogP3-AA | 1.8 | [6] |

Solubility Profile: A Qualitative and Predictive Assessment

Table 2: Predicted Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Insoluble | The large, nonpolar adamantane core dominates the molecule's properties, making it hydrophobic. |

| Methanol, Ethanol | Soluble | The polar hydroxyl groups of the alcohols can interact with the ester functionalities. |

| Acetone, Ethyl Acetate | Soluble | These polar aprotic solvents can engage in dipole-dipole interactions with the ester groups. |

| Dichloromethane, Chloroform | Soluble | These are good solvents for a wide range of organic compounds, including those with moderate polarity. |

| Toluene | Soluble | The nonpolar aromatic ring of toluene can interact favorably with the adamantane cage. |

| Hexane | Sparingly Soluble to Insoluble | While the adamantane core has an affinity for nonpolar solvents, the polar ester groups may limit solubility in highly nonpolar alkanes. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following general protocol can be employed:

-

Preparation of Saturated Solution: Add an excess of this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. Centrifugation can be used to facilitate this process.

-

Analysis: Carefully withdraw a known volume of the clear supernatant. The solvent is then evaporated, and the mass of the dissolved solid is determined gravimetrically. Alternatively, a suitable analytical technique such as HPLC or GC can be used to quantify the concentration of the solute in the supernatant.

Figure 1: General workflow for determining the solubility of a solid organic compound.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the protons of the adamantane cage and the methyl groups of the esters. Due to the high symmetry of the 1,3-disubstituted adamantane core, the spectrum may appear complex with overlapping signals for the cage protons. The methyl protons of the two ester groups are chemically equivalent and should appear as a sharp singlet.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide distinct signals for each unique carbon atom in the molecule. This includes the carbonyl carbons of the ester groups, the methoxy carbons, and the carbons of the adamantane cage. The chemical shifts of the adamantane carbons are influenced by the electron-withdrawing ester groups.[8]

While a publicly available, high-resolution spectrum with detailed assignments for this compound is not readily found, data for the precursor, 1,3-adamantanedicarboxylic acid, is available and can provide some insight into the expected chemical shifts for the adamantane core.[9][10] For 1,3-adamantanedicarboxylic acid in DMSO-d₆, the proton signals for the adamantane cage appear between δ 1.6 and 2.1 ppm, and the carboxylic acid protons appear as a broad singlet around δ 12.1 ppm.[10] The carbon signals for the adamantane cage appear between δ 27 and 40 ppm, with the carboxyl carbons at δ 177.76 ppm.[9] For this compound, the ester methyl protons would be expected to appear around δ 3.6-3.7 ppm, and the ester carbonyl carbons around δ 175-178 ppm.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the adamantane cage and the ester functionalities.

Table 3: Expected Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration |

| ~2900-2850 | C-H stretching (adamantane cage) |

| ~1730 | C=O stretching (ester) |

| ~1250-1050 | C-O stretching (ester) |

The C-H stretching vibrations of the adamantane cage are typically sharp and strong.[11] The most characteristic peak will be the strong carbonyl stretch of the ester groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to the observation of the molecular ion peak (M⁺) at m/z 252. The fragmentation pattern would be expected to involve the loss of methoxy groups (-OCH₃, M-31) and methoxycarbonyl groups (-COOCH₃, M-59). Fragmentation of the adamantane cage itself is also possible. PubChem lists prominent GC-MS peaks at m/z 193, 133, and 119, which likely correspond to fragmentation of the adamantane core after initial loss from the ester groups.[6]

Thermal Properties

The thermal stability of this compound is an important parameter, particularly for applications involving elevated temperatures.

Melting Point Determination

The melting point of 60-61 °C indicates that this compound is a solid at room temperature with a relatively low melting point for an adamantane derivative.[2][4] This can be accurately determined using a melting point apparatus or by Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

-

TGA can be used to determine the decomposition temperature of the compound. Adamantane derivatives are generally known for their high thermal stability.[12]

-

DSC can be used to precisely measure the melting point and enthalpy of fusion, as well as to detect any other phase transitions.

Figure 2: A simplified workflow for thermal analysis using DSC or TGA.

Crystallography

To the best of our knowledge, the single-crystal X-ray structure of this compound has not been deposited in the Cambridge Structural Database (CSD). However, the crystal structure of the related compound, 1,3-dimethyladamantane, has been reported.[13] X-ray crystallography would provide definitive information on the bond lengths, bond angles, and solid-state packing of the molecule.

Experimental Protocol for X-ray Crystallography

-

Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. Diffraction data are collected as the crystal is rotated.

-

Structure Solution and Refinement: The collected data are used to solve the crystal structure and refine the atomic positions.

Conclusion

This compound is a key adamantane derivative with a well-defined set of physical properties that make it a versatile building block in organic synthesis. Its rigid, lipophilic core, combined with the reactive ester functionalities, provides a unique molecular scaffold. While a comprehensive experimental dataset for all its physical properties is not yet publicly available, this guide has synthesized the existing information and provided a framework for its experimental determination. Further research to quantify its solubility in a broader range of solvents and to determine its single-crystal X-ray structure would be valuable contributions to the field.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. [Link]

-

Indian Journal of Chemistry. Large scale synthesis of dimethyl 1,3- acetonedi carboxy late. [Link]

-

MDPI. Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. [Link]

-

ResearchGate. FT-IR spectra of adamantane and its derivatives: (a) 1-ad-OH, (b).... [Link]

-

MDPI. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. [Link]

-

National Institute of Standards and Technology. Adamantane, 1,3-dimethyl-. [Link]

-

National Institute of Standards and Technology. 1-Adamantanecarboxamide, N,N-dimethyl-. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubMed Central. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. [Link]

-

Indian Journal of Chemistry. Large scale synthesis of dimethyl 1,3- acetonedi carboxy late. [Link]

-

ResearchGate. Structural diagrams of (1-adamantyl)methyl-1-adamantanecarboxylate (1).... [Link]

-

Wikipedia. Adamantane. [Link]

-

Georganics. This compound de Haute pureté | FR. [Link]

-

PubChem. 1,3-Dimethyladamantane. National Center for Biotechnology Information. [Link]

-

MDPI. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. [Link]

-

ScienceDirect. 13C NMR spectra of adamantane derivatives. [Link]

-

ResearchGate. ChemInform Abstract: Polarized FT-IR Spectra of Adamantanol Derivatives. Part 3. Adamantan- 1-ol and Its Deuterated Analogue. [Link]

-

Maohuan Chemical. This compound|1459-95-6. [Link]

-

PubChem. 1-Adamantanecarboxylic acid. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

National Institutes of Health. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. [Link]

-

National Institute of Standards and Technology. Adamantane, 1,3-dimethyl-. [Link]

-

ResearchGate. Thermal Stability and Decomposition Kinetics of 1,3-Dimethyladamantane. [Link]

- Google Patents.

-

Organic Syntheses. cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. [Link]

Sources

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. This compound CAS#: 1459-95-6 [amp.chemicalbook.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. This compound | 1459-95-6 [amp.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound | C14H20O4 | CID 365223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Adamantane - Wikipedia [en.wikipedia.org]

- 8. kbfi.ee [kbfi.ee]

- 9. 1,3-Adamantanedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 10. 1,3-Adamantanedicarboxylic acid(39269-10-8) 1H NMR [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 1,3-Dimethyladamantane | C12H20 | CID 12800 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Adamantane Scaffold in Modern Chemistry

An In-Depth Technical Guide to Dimethyl 1,3-Adamantanedicarboxylate: Properties, Synthesis, and Applications

Adamantane, a perfectly symmetrical, rigid, and highly lipophilic diamondoid hydrocarbon, has captivated chemists since its discovery. Its unique three-dimensional structure provides a robust and predictable scaffold for constructing complex molecules.[1][2] In medicinal chemistry, the incorporation of an adamantane cage into a drug candidate can enhance its lipophilicity, improve metabolic stability, and facilitate precise positioning of functional groups to optimize interactions with biological targets.[1][3] This has led to the development of several successful drugs, including the antiviral agent amantadine, the Alzheimer's treatment memantine, and antidiabetic drugs like saxagliptin.[2][4][5] this compound serves as a pivotal bifunctional intermediate, offering two reactive handles at the bridgehead positions for the synthesis of advanced derivatives and materials. This guide provides a comprehensive technical overview of its core properties, synthesis, and significance for researchers in drug discovery and materials science.

Section 1: Core Molecular and Physicochemical Properties

This compound, with the CAS Number 1459-95-6, is a diester derivative of 1,3-adamantanedicarboxylic acid.[6] Its fundamental identity is defined by its molecular structure and resulting physicochemical properties.

Molecular Identity and Weight

The core of the molecule is the tricyclic adamantane cage, with two methoxycarbonyl groups attached to the tertiary carbon atoms at positions 1 and 3.

-

Molecular Formula: C₁₄H₂₀O₄[7]

-

Molecular Weight: The calculated molecular weight is approximately 252.31 g/mol .[7][8]

The structure can be visualized as follows:

Caption: 2D structure of this compound.

Physicochemical Data

A summary of key physical and chemical properties is essential for experimental design, including solubility determination, reaction condition selection, and purification strategies.

| Property | Value | Source(s) |

| Molecular Weight | 252.31 g/mol | [7][8][9] |

| Molecular Formula | C₁₄H₂₀O₄ | [7][10] |

| Appearance | Off-white powder / solid | [10] |

| Melting Point | 60-61 °C | [6][10] |

| Boiling Point | 320 °C at 760 mmHg | [10] |

| Density | ~1.235 g/cm³ | [10] |

| CAS Number | 1459-95-6 | [6][7] |

Section 2: Synthesis and Purification

The synthesis of this compound typically starts from adamantane itself or a readily available derivative like 1-adamantanecarboxylic acid. The process involves the formation of the 1,3-dicarboxylic acid precursor, followed by esterification.

Synthetic Workflow

The most common pathway involves a multi-step process that functionalizes the adamantane core at two bridgehead positions. The causality behind this workflow is the high stability of the tertiary carbocations at the bridgehead carbons, which directs electrophilic substitution to these sites.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of 1,3-Adamantanedicarboxylic Acid

The critical step is the formation of the diacid. A robust method involves the carboxylation of 1,3-adamantanediol using a Koch-Haaf reaction, or a one-pot synthesis from 1-adamantane carboxylic acid.[11][12]

Objective: To synthesize 1,3-adamantanedicarboxylic acid from 1-adamantanediol.

Materials:

-

1,3-Adamantanediol

-

Concentrated Sulfuric Acid (98%)

-

Formic Acid (≥80%)

-

Crushed Ice / Deionized Water

-

Sodium Hydroxide (for workup)

-

Hydrochloric Acid (for workup)

-

Ethanol (for recrystallization)

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid to 1,3-adamantanediol while cooling in an ice bath. The use of concentrated sulfuric acid is crucial as it acts as both a solvent and a catalyst to generate the carbocation intermediate.

-

Carboxylation: Add formic acid dropwise to the stirred solution, maintaining a low temperature (e.g., 0-20 °C).[11] Formic acid serves as the source of carbon monoxide for the carboxylation. The slow addition is necessary to control the exothermic reaction.

-

Reaction Quench: After the addition is complete, continue stirring for a designated period (e.g., 30-60 minutes) before slowly pouring the reaction mixture onto crushed ice. This precipitates the crude dicarboxylic acid product.

-

Workup and Purification:

-

Filter the white solid precipitate and wash thoroughly with water to remove residual acid.

-

Dissolve the crude solid in an aqueous NaOH solution. This step separates the acidic product from non-acidic impurities.

-

Filter the basic solution to remove any insoluble material.

-

Acidify the clear filtrate with HCl to a pH of ~3 to re-precipitate the purified 1,3-adamantanedicarboxylic acid.

-

-

Final Purification: Filter the purified product, wash with water, and dry under vacuum. For obtaining high-purity material, recrystallization from a suitable solvent like ethanol is performed.[11][12]

Final Step: Esterification

The conversion of 1,3-adamantanedicarboxylic acid to its dimethyl ester is a standard Fischer esterification.

Objective: To synthesize this compound.

Methodology:

-

Reflux the purified 1,3-adamantanedicarboxylic acid in an excess of methanol with a catalytic amount of a strong acid (e.g., H₂SO₄).

-

Monitor the reaction by TLC until the starting diacid is consumed.

-

Upon completion, neutralize the catalyst, reduce the solvent volume via rotary evaporation, and perform an aqueous workup.

-

Purify the resulting crude product by column chromatography or recrystallization to yield pure this compound.

Section 3: Spectroscopic Characterization

Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. NMR spectroscopy is the primary tool for this purpose.

¹H and ¹³C NMR Spectroscopy

The high symmetry of the this compound molecule simplifies its NMR spectra. Spectral data are available for reference in databases such as PubChem, often sourced from suppliers like Sigma-Aldrich.[7]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the ester groups and several multiplets corresponding to the protons on the adamantane cage. The two methyl groups are chemically equivalent, giving rise to a single sharp singlet integrating to 6 protons. The cage protons will appear as a complex set of signals in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the ester, a signal for the methoxy carbon, and distinct signals for the non-equivalent carbons of the adamantane cage.[11] The chemical shifts provide a clear fingerprint of the carbon skeleton.

Section 4: Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile building block. Its bifunctional nature allows it to be incorporated into polymers, serve as a linker, or act as a scaffold for creating libraries of new chemical entities.

Scaffold for Medicinal Chemistry

The adamantane moiety is a privileged scaffold in drug design.[3][4] The diester can be hydrolyzed to the diacid or converted to other functional groups (diamines, diols), providing two points for modification. This allows for the synthesis of:

-

Bivalent Ligands: Molecules designed to bind to two receptor sites simultaneously, potentially increasing affinity and selectivity.

-

PROTACs and Molecular Glues: The rigid adamantane can serve as a linker connecting a target-binding warhead and an E3 ligase-binding moiety.

-

Novel Drug Candidates: By attaching pharmacophores to the 1 and 3 positions, researchers can explore chemical space in three dimensions, a strategy to move beyond the "flatland" of aromatic ring-based drug discovery.[1]

Intermediate for Key Pharmaceuticals

This compound is a precursor to other important intermediates. For example, conversion of the ester groups to amides and subsequent Hofmann rearrangement can produce 1,3-diaminoadamantane, a key fragment for various pharmaceutical targets. Similarly, it is related to the synthesis of 1,3-dimethyladamantane, an important intermediate for the Alzheimer's drug memantine.[13][14]

Conclusion

This compound is more than a simple chemical compound; it is an enabling tool for innovation in science. With a well-defined molecular weight of 252.31 g/mol and established synthetic routes, it provides a reliable and versatile platform for researchers. Its rigid, three-dimensional structure and bifunctionality make it an invaluable scaffold in the rational design of new therapeutics and advanced materials, continuing the legacy of the adamantane core in pushing the frontiers of chemistry and medicine.

References

-

Mousa, H. A. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3469–3544. [Link]

-

Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PMC - PubMed Central. [Link]

-

National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. [Link]

-

Home Sunshine Pharma (n.d.). Dimethyl 1,3-Adamantane Dicarboxylate CAS 1459-95-6. [Link]

-

Journal of Chemical Health Risks (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. JCHR. [Link]

-

ConnectSci (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Aust J Chem. [Link]

-

ResearchGate (2025). Use of the Adamantane Structure in Medicinal Chemistry. [Link]

-

Maohuan Chemical (n.d.). This compound|1459-95-6. [Link]

-

ChemSrc (n.d.). This compound suppliers USA. [Link]

-

National Center for Biotechnology Information (n.d.). 1,3-Dimethyladamantane. PubChem Compound Database. [Link]

- Google Patents (2009). A kind of synthetic method of 1,3-adamantane dicarboxylic acid.

- Google Patents (2014).

Sources

- 1. connectsci.au [connectsci.au]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jchr.org [jchr.org]

- 6. This compound CAS#: 1459-95-6 [amp.chemicalbook.com]

- 7. This compound | C14H20O4 | CID 365223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound|1459-95-6-Maohuan Chemical [bschem.com]

- 9. This compound suppliers USA [americanchemicalsuppliers.com]

- 10. Dimethyl 1,3-Adamantane Dicarboxylate CAS 1459-95-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 11. 1,3-Adamantanedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 12. CN101386576A - A kind of synthetic method of 1,3-adamantane dicarboxylic acid - Google Patents [patents.google.com]

- 13. 1,3-Dimethyladamantane | C12H20 | CID 12800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. CN103910594A - Preparation method of 1,3-dimethyladamantane - Google Patents [patents.google.com]

solubility of Dimethyl 1,3-adamantanedicarboxylate in organic solvents

An In-Depth Technical Guide to the Solubility of Dimethyl 1,3-adamantanedicarboxylate in Organic Solvents

Authored by a Senior Application Scientist

Foreword: Navigating the Solubility Landscape of Adamantane Derivatives

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of a molecule is a cornerstone of successful research and development. This compound, a diester derivative of the rigid, tricyclic adamantane core, presents a unique structural motif with significant implications for its behavior in solution. Its caged hydrocarbon structure imparts high lipophilicity, while the two methyl ester groups introduce polar regions, creating a molecule with a nuanced solubility profile.

This technical guide moves beyond a simple recitation of data. Given the limited availability of specific, quantitative solubility data for this compound in public literature, this document is designed to empower the researcher. We will delve into the foundational principles governing its solubility, provide a predictive framework based on its molecular architecture, and, most critically, offer a robust, step-by-step experimental protocol for determining precise solubility in your own laboratory setting. This approach ensures not just the acquisition of data, but a deep, causal understanding of the solute-solvent interactions at play.

Molecular Profile: this compound

This compound (C₁₄H₂₀O₄) is characterized by a bulky, non-polar adamantane cage functionalized with two polar methyl ester groups at the 1 and 3 bridgehead positions.[1] This unique structure is key to understanding its interactions with various solvents.

-

Adamantane Core: A highly symmetric, diamondoid hydrocarbon cage (C₁₀H₁₆). This structure is exceptionally rigid and lipophilic, contributing to favorable interactions with non-polar solvents through van der Waals forces.

-

Ester Functional Groups (-COOCH₃): The two methyl ester groups are the primary sites of polarity in the molecule. The carbonyl (C=O) and ether (C-O-C) linkages can engage in dipole-dipole interactions. The oxygen atoms can also act as hydrogen bond acceptors, though the molecule lacks a hydrogen bond donor.

This duality—a large non-polar core with localized polar functionalities—suggests that the solubility of this compound will be highly dependent on the solvent's ability to accommodate both of these features.

The Principle of "Like Dissolves Like": A Predictive Framework

The adage "like dissolves like" serves as a powerful predictive tool in solubility science.[2][3] It posits that a solute will dissolve best in a solvent that shares similar intermolecular forces.[3][4]

-

Polar Solvents: These solvents have large dipole moments and often engage in hydrogen bonding (protic) or strong dipole-dipole interactions (aprotic). They are most effective at dissolving polar or ionic solutes.

-

Non-polar Solvents: These solvents have low dipole moments and primarily interact through weaker London dispersion forces. They are ideal for dissolving non-polar, lipophilic solutes.

Based on its structure, this compound can be classified as a moderately polar to non-polar compound. The large, non-polar surface area of the adamantane cage is the dominant feature. Therefore, it is predicted to have higher solubility in non-polar and moderately polar aprotic solvents that can effectively solvate the hydrocarbon skeleton. Its solubility in highly polar, protic solvents like water is expected to be very low.

Predicted Qualitative Solubility Profile

The following table provides a predicted solubility profile based on the structural analysis and foundational chemical principles. These predictions should be validated experimentally using the protocol provided in Section 3.

| Solvent Class | Example Solvent | Predicted Solubility | Rationale for Prediction |

| Non-Polar | Hexane, Cyclohexane | High | The non-polar nature of these solvents will favorably interact with the large, lipophilic adamantane core via London dispersion forces. |

| Toluene | High | The aromatic ring of toluene can interact favorably with the hydrocarbon cage, and its slight polarity is not prohibitive. | |

| Polar Aprotic | Dichloromethane (DCM) | High | DCM's polarity is sufficient to interact with the ester groups, while its overall character is compatible with the adamantane core. |

| Chloroform | High | Similar to DCM, chloroform is an excellent solvent for moderately polar compounds. The parent acid is known to be soluble in chloroform.[5] | |

| Tetrahydrofuran (THF) | High | THF is a versatile solvent that can solvate both the non-polar and polar regions of the molecule effectively. | |

| Ethyl Acetate | Moderate to High | As an ester itself, ethyl acetate shares functional group similarity, which could promote solubility. | |

| Acetone | Moderate | Acetone's higher polarity may make it a slightly less effective solvent for the large non-polar cage compared to DCM or THF. | |

| Dimethyl Sulfoxide (DMSO) | Low to Moderate | DMSO is a highly polar aprotic solvent. While it may interact with the ester groups, its high polarity is likely a poor match for the adamantane core. | |

| Polar Protic | Methanol, Ethanol | Low to Moderate | These small alcohols have some ability to solvate the ester groups. The parent acid shows slight solubility in methanol.[5] However, the dominant non-polar cage will limit overall solubility. |

| Water | Very Low / Insoluble | The high polarity and strong hydrogen-bonding network of water are incompatible with the large, non-polar adamantane structure. |

Experimental Protocol: Quantitative Solubility Determination via the Shake-Flask Method

To move from prediction to precise data, a standardized experimental methodology is essential. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[6] This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Workflow for Solubility Determination

Sources

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of Dimethyl 1,3-Adamantanedicarboxylate

Introduction: The Structural Significance of Dimethyl 1,3-Adamantanedicarboxylate

This compound is a key bifunctional derivative of adamantane, a rigid, diamondoid hydrocarbon cage. Its unique three-dimensional structure and the precise orientation of its substituents make it a valuable building block in supramolecular chemistry, materials science, and drug development. The rigid adamantane core acts as a stiff scaffold, allowing for the controlled positioning of functional groups in space. This has led to its use in the synthesis of host-guest systems, molecular machines, and pharmacologically active molecules where a defined spatial arrangement is critical for function.

The characterization of such molecules is paramount, and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure and purity of this compound. The chemical shift of each carbon atom provides a sensitive probe of its local electronic environment, which is profoundly influenced by the rigid cage structure and the electronic effects of the two methoxycarbonyl substituents. This guide provides a detailed analysis of the ¹³C NMR chemical shifts of this compound, offering insights into the interpretation of its spectrum and a standardized protocol for data acquisition.

Predicted ¹³C NMR Chemical Shifts and Structural Assignments

Due to the limited availability of publicly accessible experimental spectra, this guide utilizes highly accurate computational prediction methods to provide a detailed analysis of the ¹³C NMR chemical shifts for this compound. These predicted values are based on established computational chemistry models and are expected to be in close agreement with experimental data.

Below is a table summarizing the predicted ¹³C NMR chemical shifts, along with their assignments to the specific carbon atoms in the molecule. The numbering scheme used for the adamantane cage is also provided for clarity.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Assignment | Predicted Chemical Shift (ppm) | Multiplicity (Proton Decoupled) |

| C1, C3 | Bridgehead (substituted) | 41.5 | Singlet (quaternary) |

| C2 | Methylene (between bridgeheads) | 47.9 | Triplet (CH₂) |

| C4, C10 | Methylene (adjacent to bridgehead) | 38.5 | Triplet (CH₂) |

| C5, C7 | Bridgehead (unsubstituted) | 28.9 | Doublet (CH) |

| C6, C9 | Methylene (adjacent to bridgehead) | 38.5 | Triplet (CH₂) |

| C8 | Methylene (between bridgeheads) | 47.9 | Triplet (CH₂) |

| C=O | Carbonyl | 176.8 | Singlet (quaternary) |

| O-CH₃ | Methoxy | 51.7 | Quartet (CH₃) |

Visualizing the Molecular Structure and Carbon Assignments

To facilitate the understanding of the ¹³C NMR data, a clear representation of the molecular structure with labeled carbon atoms is essential. The following diagram, generated using the DOT language, illustrates the adamantane cage and the positions of the substituents.

Caption: Molecular structure of this compound with carbon numbering.

Interpretation of the ¹³C NMR Chemical Shifts: A Mechanistic Perspective

The predicted ¹³C NMR spectrum of this compound can be rationalized by considering the electronic and steric effects within the rigid adamantane framework. The principles governing the chemical shifts in adamantane derivatives are well-established and provide a solid foundation for our analysis.[1]

-

Carbonyl Carbons (C=O): The carbonyl carbons of the two ester groups are predicted to resonate at approximately 176.8 ppm. This downfield shift is characteristic of carbonyl carbons due to the strong deshielding effect of the electronegative oxygen atoms.

-

Methoxy Carbons (O-CH₃): The methyl carbons of the ester groups are predicted to appear around 51.7 ppm. This chemical shift is typical for carbons singly bonded to an oxygen atom.

-

Substituted Bridgehead Carbons (C1, C3): The quaternary carbons C1 and C3, to which the methoxycarbonyl groups are attached, are predicted at approximately 41.5 ppm. The substitution by the electron-withdrawing ester group leads to a downfield shift compared to the unsubstituted bridgehead carbons.

-

Unsubstituted Bridgehead Carbons (C5, C7): The methine carbons C5 and C7 are predicted to resonate at a more upfield position, around 28.9 ppm. This is consistent with the chemical shift of bridgehead carbons in the parent adamantane molecule.[1]

-

Methylene Carbons (C2, C8 and C4, C6, C9, C10): The adamantane cage contains two distinct types of methylene carbons.

-

C2 and C8: These carbons are situated between the two substituted bridgehead carbons (C1 and C3). The proximity to two electron-withdrawing groups results in a more pronounced downfield shift, predicted to be around 47.9 ppm.

-

C4, C6, C9, and C10: These four methylene carbons are adjacent to one substituted and one unsubstituted bridgehead carbon. Consequently, they experience a lesser deshielding effect and are predicted to resonate at approximately 38.5 ppm.

-

The symmetry of the 1,3-disubstituted adamantane core is a key feature of the spectrum. Due to a plane of symmetry passing through C2 and C8, we expect to see a reduced number of signals compared to the total number of carbon atoms. The pairs C1/C3, C5/C7, C4/C10, and C6/C9 are chemically equivalent, and the two carbonyl and two methoxy carbons are also equivalent, respectively.

Standardized Experimental Protocol for ¹³C NMR Data Acquisition

To obtain a high-quality and reproducible ¹³C NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity.

1. Sample Preparation:

- Accurately weigh approximately 20-30 mg of high-purity this compound.

- Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent due to its ability to dissolve the compound and its well-characterized residual solvent peak (δ ≈ 77.16 ppm), which can be used for internal referencing.

- Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

- Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

- Tune and match the probe to the ¹³C frequency.

- Shim the magnetic field to achieve high homogeneity, using the deuterium lock signal from the solvent.

3. Data Acquisition Parameters:

- Experiment: Standard proton-decoupled ¹³C NMR experiment.

- Pulse Angle: A 30-45° pulse angle is recommended to allow for a shorter relaxation delay without saturating the signals.

- Spectral Width: Set the spectral width to approximately 200-220 ppm to encompass the entire expected range of chemical shifts.

- Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.

- Relaxation Delay: A relaxation delay of 2-5 seconds is crucial, especially for the quaternary carbonyl and bridgehead carbons, which have longer relaxation times.

- Number of Scans: A sufficient number of scans (e.g., 128 to 1024, or more) should be acquired to achieve an adequate signal-to-noise ratio, particularly for the weaker quaternary carbon signals.

- Temperature: Maintain a constant probe temperature, typically 298 K (25 °C).

4. Data Processing:

- Apply an exponential window function with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

- Perform a Fourier transform of the Free Induction Decay (FID).

- Phase the resulting spectrum carefully to obtain pure absorption lineshapes.

- Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the central peak of the CDCl₃ triplet to 77.16 ppm.

- Integrate the signals to obtain relative peak areas, although quantitative analysis in ¹³C NMR requires careful consideration of relaxation times and the Nuclear Overhauser Effect (NOE).

Data Validation and Interpretation Workflow

A systematic approach is essential for the confident validation and interpretation of the acquired ¹³C NMR spectrum. The following workflow, represented as a DOT diagram, outlines the key steps.

Caption: Workflow for ¹³C NMR data validation and interpretation.

Conclusion: A Powerful Tool for Structural Elucidation

¹³C NMR spectroscopy provides an unparalleled level of detail for the structural characterization of this compound. The predictable and well-resolved nature of its spectrum, arising from the molecule's high symmetry and rigid framework, allows for the unambiguous assignment of all carbon signals. By understanding the fundamental principles that govern chemical shifts in adamantane derivatives and by employing a standardized experimental protocol, researchers can confidently verify the structure and purity of this important chemical entity. This guide serves as a comprehensive resource for scientists and professionals in drug development and materials science, enabling them to leverage the full potential of ¹³C NMR in their research endeavors.

References

-

Pehk, T., & Lippmaa, E. (1971). ¹³C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 3(6), 679-687. [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry of Dimethyl 1,3-Adamantanedicarboxylate

This guide provides a comprehensive technical overview of the mass spectrometric analysis of dimethyl 1,3-adamantanedicarboxylate, a molecule of significant interest in materials science and pharmaceutical development. As a diester derivative of adamantane, its rigid, three-dimensional structure presents unique characteristics in mass spectrometric analysis. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply mass spectrometry for the characterization of this and similar compounds.

Introduction: The Structural Significance of this compound

This compound (DMADC) is a derivative of adamantane, a tricyclic alkane with a cage-like structure resembling a diamondoid.[1] The inherent rigidity and thermal stability of the adamantane core, combined with the chemical reactivity of the two methyl ester groups at the 1 and 3 positions, make DMADC a valuable building block in polymer chemistry and a scaffold in medicinal chemistry.

Chemical Structure and Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₀O₄ | [N/A] |

| Molecular Weight | 252.31 g/mol | [N/A] |

| CAS Number | 1459-95-6 | [N/A] |

| Appearance | White to off-white powder | [N/A] |

The mass spectrometric analysis of DMADC is crucial for its identification, purity assessment, and for studying its role in various chemical reactions. Electron Ionization (EI) mass spectrometry, coupled with Gas Chromatography (GC-MS), is a particularly powerful technique for this purpose, providing both retention time information for separation and a fragmentation pattern that serves as a molecular fingerprint.

Predicted Mass Spectral Analysis of this compound under Electron Ionization (EI)

Due to the lack of a publicly available, specific mass spectrum for this compound, this section presents a predicted fragmentation pathway based on the established principles of mass spectrometry for adamantane derivatives and methyl esters. Under typical 70 eV electron ionization, the molecule is expected to undergo extensive fragmentation.[2]

The fragmentation of adamantane derivatives is known to be influenced by the nature and position of their substituents. For DMADC, the fragmentation will likely be directed by the ester groups and the stability of the resulting carbocations on the adamantane cage.

Key Predicted Fragmentation Pathways:

-

Loss of a Methoxy Group (-OCH₃): A common fragmentation pathway for methyl esters is the cleavage of the C-O bond, leading to the loss of a methoxy radical (•OCH₃), resulting in a stable acylium ion.

-

Loss of a Carbomethoxy Group (-COOCH₃): The entire carbomethoxy group can be lost as a radical, leading to a prominent adamantyl cation.

-

Cleavage of the Adamantane Cage: The rigid adamantane structure can undergo ring opening and subsequent fragmentation, a characteristic feature of adamantane mass spectrometry.[3]

-

Sequential Losses: Following the initial fragmentation, further losses of small neutral molecules like carbon monoxide (CO) or formaldehyde (CH₂O) are possible.

Table of Predicted Key Ions:

| m/z | Proposed Fragment Ion | Formula | Notes |

| 252 | [M]⁺• | [C₁₄H₂₀O₄]⁺• | Molecular Ion |

| 221 | [M - •OCH₃]⁺ | [C₁₃H₁₇O₃]⁺ | Loss of a methoxy radical |

| 193 | [M - •COOCH₃]⁺ | [C₁₂H₁₇O₂]⁺ | Loss of a carbomethoxy radical |

| 192 | [M - HOCH₃ - H•]⁺ | [C₁₂H₁₆O₂]⁺• | Loss of methanol and a hydrogen radical |

| 165 | [C₁₁H₁₃O₂]⁺ | [C₁₂H₁₇O₂ - CO]⁺ | Subsequent loss of CO from the m/z 193 ion |

| 135 | [C₁₀H₁₅]⁺ | Adamantyl cation (from loss of both ester groups and a proton) | A common fragment in adamantane derivatives |

Predicted Fragmentation Pathway Diagram:

Caption: Predicted EI fragmentation of this compound.

Experimental Protocol: GC-MS Analysis

This section outlines a robust, self-validating protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

3.1. Sample Preparation

-

Solvent Selection: Use a high-purity volatile solvent such as dichloromethane or ethyl acetate. Ensure the solvent does not co-elute with the analyte.

-

Standard Solution Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.

-

Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Sample Solution Preparation:

-

Accurately weigh the sample containing the analyte.

-

Dissolve the sample in the chosen solvent to a final concentration within the calibration range.

-

Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

-

3.2. GC-MS Instrumentation and Parameters

The following parameters are recommended for an Agilent GC-MS system but can be adapted for other manufacturers' instruments.[4]

| Parameter | Setting |

| Gas Chromatograph | |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless (or split, depending on concentration) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| GC Oven Program | |

| Initial Temperature | 80 °C, hold for 2 minutes |

| Ramp Rate | 10 °C/min |

| Final Temperature | 280 °C, hold for 5 minutes |

| Mass Spectrometer | |

| Ion Source | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Scan Range | m/z 40-400 |

| Solvent Delay | 3 minutes |

3.3. Data Acquisition and Analysis

-

Sequence Setup: Create a sequence including solvent blanks, calibration standards, and samples.

-

Data Acquisition: Acquire the data in full scan mode to obtain complete mass spectra.

-

Data Processing:

-

Integrate the chromatographic peak corresponding to this compound.

-

Generate a calibration curve by plotting the peak area of the standards against their concentration.

-

Quantify the analyte in the samples using the calibration curve.

-

Identify the analyte by comparing its retention time and mass spectrum with that of a reference standard and by matching the spectrum against a library such as the NIST Mass Spectral Library.[5]

-

Experimental Workflow Diagram:

Caption: GC-MS workflow for this compound analysis.

Data Interpretation and Validation

4.1. Identification Criteria

-

Retention Time: The retention time of the analyte in a sample should match that of a reference standard within a predefined window (e.g., ±0.1 minutes).

-

Mass Spectrum: The mass spectrum of the analyte in a sample should show the same major fragment ions with similar relative intensities as a reference standard. A library match score of >80% (on a scale of 0-99%) is generally considered a good match.

4.2. System Suitability

Before running the analytical sequence, a system suitability test should be performed to ensure the GC-MS system is performing optimally. This typically involves injecting a standard solution and checking for:

-

Peak Shape: Tailing factor should be between 0.8 and 1.5.

-

Signal-to-Noise Ratio: A minimum signal-to-noise ratio of 10:1 for the lowest calibration standard.

-

Reproducibility: Multiple injections of the same standard should yield a relative standard deviation (RSD) of the peak area of less than 15%.

Conclusion

This guide provides a foundational understanding of the mass spectrometric behavior of this compound and a detailed protocol for its analysis by GC-MS. While a definitive experimental spectrum is not publicly available, the predicted fragmentation pathways, based on sound chemical principles, offer a robust starting point for researchers. The provided experimental workflow is designed to be a self-validating system, ensuring the generation of high-quality, reliable data for the identification and quantification of this important adamantane derivative.

References

Sources

crystal structure of Dimethyl 1,3-adamantanedicarboxylate

An In-depth Technical Guide to the Crystal Structure of Dimethyl 1,3-adamantanedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The adamantane scaffold is a cornerstone in modern medicinal chemistry and materials science, prized for its rigid, three-dimensional structure that imparts favorable pharmacokinetic and physicochemical properties to molecules. This compound serves as a key derivative, offering a decorated cage structure for further synthetic elaboration. This guide provides a comprehensive technical overview of its structure, beginning with its synthesis and leading into a detailed analysis of its predicted molecular and crystal structure. In the absence of publicly available experimental crystallographic data, this guide leverages data from analogous structures and spectroscopic evidence to construct a robust, predicted model of its solid-state architecture. We further provide detailed, field-proven protocols for the synthesis, purification, and prospective single-crystal X-ray diffraction analysis of the title compound, offering a complete blueprint for researchers in the field.

The Adamantane Moiety: A Privileged Scaffold in Drug Discovery

The adamantane cage, a perfectly symmetrical, strain-free diamondoid, has captivated chemists since its discovery. Its unique properties, including high lipophilicity, metabolic stability, and a rigid framework for the precise spatial arrangement of functional groups, have established it as a "privileged scaffold" in drug design.[1][2] The incorporation of an adamantane group can significantly enhance a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2] For instance, it can shield adjacent functional groups from enzymatic degradation, thereby increasing the drug's half-life.[1] This has led to the successful development of several adamantane-based drugs for a range of diseases, including viral infections (Amantadine), neurodegenerative disorders (Memantine), and type 2 diabetes (Saxagliptin).[1][2]

This compound is a derivative that retains the core adamantane cage while introducing two ester functionalities at bridgehead positions. These functional groups serve as versatile handles for further synthetic transformations, making it a valuable building block for creating more complex molecules with potential therapeutic applications or for developing novel materials.[3] Understanding its three-dimensional structure is paramount to predicting its behavior in biological systems and its packing in solid-state materials.

Synthesis and Purification

The synthesis of this compound typically proceeds via the dicarboxylic acid, which is synthesized from adamantane or its derivatives. The parent acid, 1,3-adamantanedicarboxylic acid, can be prepared through methods such as the Koch-Haaf reaction of 1,3-adamantanediol.[4]

Synthesis of 1,3-Adamantanedicarboxylic Acid

A common route involves the carboxylation of 1,3-adamantanediol using formic acid in a strong acid medium like sulfuric acid.[2][4]

Experimental Protocol: Synthesis of 1,3-Adamantanedicarboxylic Acid

-

Reaction Setup: In a 250 mL three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 50 mL of concentrated sulfuric acid.

-

Addition of Reactant: While stirring, carefully add 6.32 g of 1,3-adamantanediol to the sulfuric acid.

-

Carboxylation: Under vigorous stirring, add 8 mL of formic acid dropwise over 1 hour.

-

Reaction: Continue stirring the mixture for an additional 10-30 minutes after the addition is complete.

-

Precipitation: Pour the reaction mixture into 80 mL of cold water or crushed ice to precipitate the crude product.

-

Isolation and Purification: Collect the white solid by suction filtration. Recrystallize the crude product from a suitable solvent such as ethanol to yield pure 1,3-adamantanedicarboxylic acid.[4] The melting point of the pure acid is reported as 276-278 °C.

Esterification to this compound

The subsequent esterification of the dicarboxylic acid is a standard procedure, typically achieved via Fischer esterification.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: Suspend 1,3-adamantanedicarboxylic acid (1 equivalent) in an excess of methanol, which acts as both solvent and reactant.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound as an off-white solid with a melting point of 60-61 °C.[3]

Molecular Structure: A Predicted Model

As of this writing, a definitive single-crystal X-ray structure for this compound has not been reported in the Cambridge Structural Database (CSD).[5][6] However, based on the known geometry of the adamantane cage and the principles of conformational analysis, a highly reliable predicted structure can be proposed.

The Adamantane Core

The adamantane cage is a highly rigid and symmetric structure belonging to the Td point group. Its C-C bond lengths and angles are well-established from crystallographic studies of related compounds like adamantanecarboxylic acid.[7] The C-C bond lengths are expected to be in the range of 1.53-1.56 Å, and the internal C-C-C angles are close to the ideal tetrahedral angle of 109.5°.[7][8]

Conformation of the Ester Groups

The two dimethyl carboxylate groups are attached to the bridgehead carbons C1 and C3. The ester functional group itself is planar. The key conformational flexibility arises from the rotation around the C(adamantane)-C(carbonyl) bond. It is predicted that the ester groups will adopt a conformation that minimizes steric hindrance. The most likely conformation is one where the carbonyl oxygen points away from the adamantane cage.

Table 1: Predicted Molecular Geometry Parameters

| Parameter | Predicted Value | Basis of Prediction |

| Adamantane C-C Bond Length | ~1.54 Å | Data from analogous crystal structures[7][8] |

| Adamantane C-C-C Angle | ~109.5° | Ideal tetrahedral geometry of the adamantane cage |

| C(adamantane)-C(carbonyl) Bond Length | ~1.51 Å | Standard sp3-sp2 C-C bond length |

| C=O Bond Length | ~1.21 Å | Standard carbonyl double bond length |

| C-O(methyl) Bond Length | ~1.34 Å | Standard ester C-O single bond length |

| O-C(methyl) Bond Length | ~1.45 Å | Standard O-sp3 C bond length |

digraph "Predicted_Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, size="7.6,5", ratio=fill]; node [shape=plaintext, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [penwidth=1.5, color="#5F6368"];// Atom definitions with positions C1 [pos="0,1.5!", label="C1"]; C2 [pos="1.2,0.75!", label="C2"]; C3 [pos="0,-0.75!", label="C3"]; C4 [pos="-1.2,0.75!", label="C4"]; C5 [pos="0.7,2.25!", label="C5"]; C6 [pos="-0.7,2.25!", label="C6"]; C7 [pos="1.9,0!", label="C7"]; C8 [pos="-1.9,0!", label="C8"]; C9 [pos="0.7,-1.5!", label="C9"]; C10 [pos="-0.7,-1.5!", label="C10"];

C11 [pos="0,2.5!", label= 11>] ; O1 [pos="-0.5,3.2!", label= 1>] ; O2 [pos="0.5,3.2!", label= 2>] ; C12 [pos="0.5,4.0!", label= 12>] ;

C13 [pos="0,-1.75!", label= 13>] ; O3 [pos="-0.5,-2.45!", label= 3>] ; O4 [pos="0.5,-2.45!", label= 4>] ; C14 [pos="0.5,-3.25!", label= 14>] ;

// Adamantane cage bonds C1 -- C2; C1 -- C4; C1 -- C5; C1 -- C6; C2 -- C3; C2 -- C7; C3 -- C4; C3 -- C9; C3 -- C10; C4 -- C8; C5 -- C7; C5 -- C8; C6 -- C7; C6 -- C8; C9 -- C10;

// Ester group 1 bonds C1 -- C11 [style=dashed, color="#4285F4"]; C11 -- O1 [label="=", len=0.5, style=solid, color="#EA4335"]; C11 -- O2 [style=solid, color="#EA4335"]; O2 -- C12 [style=solid, color="#34A853"];

// Ester group 2 bonds C3 -- C13 [style=dashed, color="#4285F4"]; C13 -- O3 [label="=", len=0.5, style=solid, color="#EA4335"]; C13 -- O4 [style=solid, color="#EA4335"]; O4 -- C14 [style=solid, color="#34A853"]; }

Caption: Predicted molecular structure of this compound.

Spectroscopic Characterization

Spectroscopic data provides valuable confirmation of the molecular structure.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Interpretation |

| ¹H NMR | Signals corresponding to the adamantane protons and two distinct methyl ester protons.[9] | Confirms the presence of the adamantane cage and the two methyl ester groups. The integration of the signals would be consistent with the C14H20O4 formula. |

| ¹³C NMR | Resonances for the adamantane carbons, the carbonyl carbons of the ester groups, and the methyl carbons.[9] | Provides evidence for the carbon framework of the molecule, including the quaternary bridgehead carbons attached to the ester groups. |

| IR Spectroscopy | Strong absorption band around 1730 cm⁻¹ | Characteristic of the C=O stretching vibration of the ester functional groups. |

| Mass Spec. | Molecular ion peak (M+) at m/z = 252.136 | Corresponds to the molecular weight of C14H20O4.[9] |

Hypothetical Crystal Packing

The solid-state packing of this compound will be governed by weak intermolecular forces. The bulky, non-polar adamantane cages will likely drive the packing through van der Waals interactions, aiming to achieve the most efficient space-filling arrangement. The ester groups introduce polarity and the potential for weak C-H···O hydrogen bonds, which may act as secondary directing forces in the crystal lattice.

Given the molecule's shape, a close-packed arrangement is expected, though the exact symmetry and unit cell parameters would depend on the subtle interplay of these weak forces.

Caption: Conceptual diagram of hypothetical crystal packing interactions.

Prospective Protocol for Single-Crystal X-ray Diffraction

For researchers aiming to determine the definitive crystal structure, the following workflow outlines the necessary steps.

Caption: Standard workflow for single-crystal X-ray structure determination.

Detailed Protocol:

-

Crystal Growth:

-

Objective: To grow single crystals of sufficient size and quality for X-ray diffraction.

-

Methodology:

-

Dissolve the highly purified this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., hexane/ethyl acetate, methanol).

-

Employ slow evaporation by leaving the solution in a loosely capped vial, or vapor diffusion by placing the vial in a sealed chamber containing a less-soluble "anti-solvent."

-

Allow the solution to stand undisturbed for several days to weeks until suitable crystals form.

-

-

-

Data Collection:

-

Objective: To obtain a complete set of diffraction data.

-

Methodology:

-

Carefully select and mount a single, defect-free crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

-

Use a single-crystal X-ray diffractometer to irradiate the crystal with monochromatic X-rays.

-

Rotate the crystal and collect diffraction patterns over a wide range of orientations.

-

-

-

Structure Solution and Refinement:

-

Objective: To determine the arrangement of atoms in the unit cell and refine their positions.

-

Methodology:

-

Integrate the raw diffraction data to obtain a list of reflection intensities.

-

Solve the "phase problem" using computational methods like direct methods or Patterson functions to generate an initial electron density map.

-

Build an initial atomic model into the electron density map.

-

Refine the atomic positions, displacement parameters, and other structural parameters against the experimental data using least-squares methods until the model converges and provides a good fit to the data.

-

Validate the final structure for geometric reasonability and deposit the data in a public repository like the Cambridge Crystallographic Data Centre (CCDC).

-

-

Conclusion

While an experimental remains to be publicly disclosed, this guide provides a robust, predictive framework for understanding its molecular and solid-state characteristics. By integrating knowledge from analogous structures, spectroscopic data, and established chemical principles, we have constructed a detailed model that can guide synthetic chemists and drug development professionals in their work. The provided protocols offer a clear path for the synthesis, purification, and eventual crystallographic determination of this important adamantane derivative, paving the way for future discoveries based on this versatile molecular scaffold.

References

-

The crystal and molecular structures of adamantanecarboxylic acid at 173 and 280 K. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

This compound | C14H20O4 | CID 365223. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024). ConnectSci. Retrieved January 9, 2026, from [Link]

-

Use of the Adamantane Structure in Medicinal Chemistry. (2010). ResearchGate. Retrieved January 9, 2026, from [Link]

-